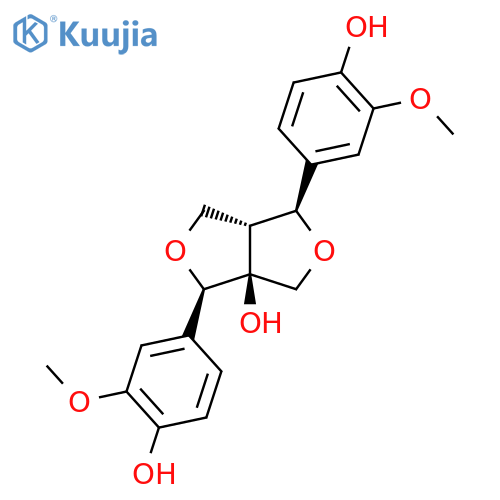Cas no 81426-17-7 ((+) 8-hydroxypinoresinol)

(+) 8-hydroxypinoresinol structure
商品名:(+) 8-hydroxypinoresinol
(+) 8-hydroxypinoresinol 化学的及び物理的性質
名前と識別子
-
- (+) 8-hydroxypinoresinol
- (+)-1-Hydroxypinoresinol
- (+)-8-hydroxypinoresinol
- (+)-8alpha-hydroxypinoresinol
- 1-hydroxypinoresinol
- 8'-hydroxypinoresinol
- 8-Hydroxypinoresinol
- 8?-hydroxypinoresinol
- (1S,3aS,4R,6aR)-Dihydro-1,4-bis(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-3a(4H)-ol
- (1S,3aS,4R,6aR)-Dihydro-1,4-bis(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-3a(4H)-ol (ACI)
- 1H,3H-Furo[3,4-c]furan-3a(4H)-ol, dihydro-1,4-bis(4-hydroxy-3-methoxyphenyl)-, [1S-(1α,3aα,4α,6aα)]- (ZCI)
- 1α-Hydroxypinoresinol
- 8α-Hydroxypinoresinol
- (+)-8(1)-Hydroxypinoresinol
- HY-122379
- (+)-1-Hydroxylpinoresinol
- CS-0084933
- AKOS040761269
- FS-7748
- DTXSID001315412
- (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-uro[3,4-c]uran-3a-ol
- 2,6-Bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octan-1-ol
- 1H,3H-Furo[3,4-c]furan-3a(4H)-ol, dihydro-1,4-bis(4-hydroxy-3-methoxyphenyl)-, (1S,3aS,4R,6aR)-
- 81426-17-7
- (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxy-phenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol
- CHEMBL471274
- CHEBI:175806
- 4,4',8-Trihydroxy-3,3'-dimethoxy-7,9':7',9-diepoxylignan
- DA-50020
-
- インチ: 1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1
- InChIKey: CICMVLOHBZPXIT-WNISUXOKSA-N
- ほほえんだ: O[C@@]12[C@@H](C3C=CC(O)=C(OC)C=3)OC[C@@H]1[C@@H](C1C=CC(O)=C(OC)C=1)OC2
計算された属性
- せいみつぶんしりょう: 374.13655304g/mol
- どういたいしつりょう: 374.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 97.6Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.386±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 605.7±55.0 °C at 760 mmHg
- フラッシュポイント: 320.1±31.5 °C
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
- じょうきあつ: 0.0±1.8 mmHg at 25°C
(+) 8-hydroxypinoresinol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(+) 8-hydroxypinoresinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3285-5 mg |
8-Hydroxypinoresinol |
81426-17-7 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H23710-5mg |
8-Hydroxypinoresinol |
81426-17-7 | ,HPLC≥95% | 5mg |
¥4640.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3285-1 mg |
8-Hydroxypinoresinol |
81426-17-7 | 1mg |
¥2355.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3285-1 mL * 10 mM (in DMSO) |
8-Hydroxypinoresinol |
81426-17-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| Ambeed | A1002411-5mg |
8-Hydroxypinoresinol |
81426-17-7 | 97% | 5mg |
$257.0 | 2025-03-05 | |
| TargetMol Chemicals | TN3285-5mg |
8-Hydroxypinoresinol |
81426-17-7 | 5mg |
¥ 16500 | 2024-07-20 | ||
| A2B Chem LLC | AH59777-5mg |
8-Hydroxypinoresinol |
81426-17-7 | 98.0% | 5mg |
$577.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3285-1 ml * 10 mm |
8-Hydroxypinoresinol |
81426-17-7 | 1 ml * 10 mm |
¥ 19800 | 2024-07-20 |
(+) 8-hydroxypinoresinol 関連文献
-
Jiangyi Luo,Hanwen Yuan,Ling Liang,Qinling Xie,Sai Jiang,Yangfen Fu,Shenghuang Chen,Wei Wang RSC Adv. 2023 13 8847
-
J. Jiménez-López,A. Ruiz-Medina,P. Ortega-Barrales,E. J. Llorent-Martínez New J. Chem. 2017 41 7681
-
Xia Wang,Xue Xu,Yan Li,Xiuxiu Li,Weiyang Tao,Bohui Li,Yonghua Wang,Ling Yang Integr. Biol. 2013 5 351
-
Muhammad Saleem,Hyoung Ja Kim,Muhammad Shaiq Ali,Yong Sup Lee Nat. Prod. Rep. 2005 22 696
-
Beesetti Bhavya Pratyusha,Rajan Marystella Sparjan Samuvel,Selvaraju Nivetha,Vuyyala Bhuvaneshwari,Kathirvel Muralidharan,Debasish Swain,Vaikundamoorthy Ramalingam New J. Chem. 2024 48 760
81426-17-7 ((+) 8-hydroxypinoresinol) 関連製品
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:81426-17-7)(+) 8-hydroxypinoresinol

清らかである:99%
はかる:5mg
価格 ($):231